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molecular formula C6H8N2O2 B183227 methyl 1-methyl-1H-pyrazole-3-carboxylate CAS No. 17827-61-1

methyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B183227
M. Wt: 140.14 g/mol
InChI Key: WUUOFOYBXXQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

To a solution of compound 1 (1.26 g, 10 mmol) in methanol (30 mL) was added sulfuric acid (0.5 mL). The resulting mixture was refluxed for 2 h and the solvent was evaporated. The residue was dissolved in EA (60 mL) and washed with brine, dried over Na2SO4. Then filtered and concentrated to give the product.
Name
compound 1
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])N.[N:5]1[N:9]2[CH:10]=CC=C[C:8]2=[C:7](C(OC)=O)[CH:6]=1.S(=O)(=O)(O)O.[CH3:23]O>>[CH3:10][N:9]1[CH:8]=[CH:7][C:6]([C:1]([O:3][CH3:23])=[O:4])=[N:5]1 |f:0.1|

Inputs

Step One
Name
compound 1
Quantity
1.26 g
Type
reactant
Smiles
C(N)(O)=O.N1=CC(=C2N1C=CC=C2)C(=O)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EA (60 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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